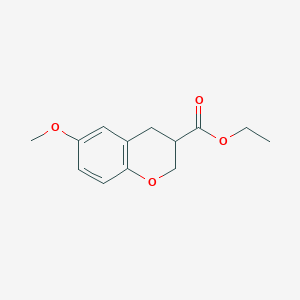

6-Methoxy-chroman-3-carboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-16-13(14)10-6-9-7-11(15-2)4-5-12(9)17-8-10/h4-5,7,10H,3,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCDHWYGTZFIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(C=CC(=C2)OC)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696287 | |

| Record name | Ethyl 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-71-6 | |

| Record name | Ethyl 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Methoxy-chroman-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed and scientifically grounded methodology for the synthesis of 6-Methoxy-chroman-3-carboxylic acid ethyl ester, a valuable scaffold in medicinal chemistry and drug discovery. The proposed synthetic route is a three-step process commencing with the Knoevenagel condensation to form a coumarin intermediate, followed by a selective catalytic hydrogenation to yield the chroman core, and culminating in a Fischer esterification to afford the target molecule. This document elucidates the rationale behind the chosen synthetic strategy, provides detailed experimental protocols, and includes visual aids to facilitate a comprehensive understanding of the chemical transformations involved.

Introduction

The chroman ring system is a privileged scaffold found in a plethora of biologically active natural products and synthetic compounds. The incorporation of a methoxy group and a carboxylic acid ethyl ester moiety at the 6 and 3 positions, respectively, imparts specific physicochemical properties that are of significant interest in the exploration of new therapeutic agents. This compound, in particular, serves as a key building block for the synthesis of more complex molecules with potential applications in various disease areas. This guide offers a robust and reproducible synthetic pathway to this important compound, emphasizing experimental detail and mechanistic understanding.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in three distinct stages. This approach ensures high yields and purity of the final product by isolating and characterizing the key intermediates.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 6-Methoxy-coumarin-3-carboxylic acid

The initial step involves the formation of the coumarin ring system through a Knoevenagel condensation. This reaction is a classic method for C-C bond formation and is particularly well-suited for the synthesis of coumarin-3-carboxylic acids from salicylaldehydes and active methylene compounds.

Mechanistic Insight

The Knoevenagel condensation between 2-hydroxy-5-methoxybenzaldehyde and diethyl malonate is typically catalyzed by a weak base, such as piperidine or pyridine. The base deprotonates the diethyl malonate to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration and intramolecular cyclization (lactonization) lead to the formation of the coumarin ring. The use of diethyl malonate followed by hydrolysis of the ester group provides the desired carboxylic acid at the 3-position.

Experimental Protocol

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Hydroxy-5-methoxybenzaldehyde | 152.15 | 15.2 g | 0.1 |

| Diethyl malonate | 160.17 | 17.6 mL | 0.11 |

| Piperidine | 85.15 | 1.0 mL | - |

| Ethanol | 46.07 | 150 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 |

| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-methoxybenzaldehyde (15.2 g, 0.1 mol), diethyl malonate (17.6 mL, 0.11 mol), and ethanol (100 mL).

-

Add piperidine (1.0 mL) to the mixture and heat the reaction to reflux for 4 hours.

-

After reflux, allow the mixture to cool to room temperature. A precipitate of the intermediate ethyl coumarin-3-carboxylate should form.

-

To the reaction mixture, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

-

Heat the mixture to reflux for an additional 2 hours to facilitate the hydrolysis of the ethyl ester.

-

Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of 6-methoxy-coumarin-3-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

-

The crude product can be recrystallized from ethanol to yield pure 6-methoxy-coumarin-3-carboxylic acid as a white to pale yellow solid.[1][2][3]

Part 2: Synthesis of 6-Methoxy-chroman-3-carboxylic acid

The second stage of the synthesis focuses on the selective reduction of the α,β-unsaturated double bond within the pyrone ring of the coumarin intermediate to form the corresponding chroman structure. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.

Rationale for Catalyst Selection

Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of carbon-carbon double bonds. Under controlled conditions of hydrogen pressure and temperature, it can selectively reduce the double bond of the coumarin ring without affecting the aromatic ring or the carboxylic acid functionality.

Figure 2: Conceptual diagram of the catalytic hydrogenation process.

Experimental Protocol

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 6-Methoxy-coumarin-3-carboxylic acid | 220.18 | 11.0 g | 0.05 |

| Palladium on Carbon (10% Pd) | - | 1.1 g | - |

| Methanol | 32.04 | 200 mL | - |

| Hydrogen gas (H₂) | 2.02 | 50 psi | - |

Procedure:

-

In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 6-methoxy-coumarin-3-carboxylic acid (11.0 g, 0.05 mol) in methanol (200 mL).

-

Carefully add 10% palladium on carbon (1.1 g, 10% w/w) to the solution.

-

Seal the vessel and purge with nitrogen gas to remove air, then purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield 6-methoxy-chroman-3-carboxylic acid as a solid. This product is often of sufficient purity for the next step, but can be recrystallized from an appropriate solvent system if necessary.[4][5]

Part 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid to the corresponding ethyl ester. The Fischer esterification is a reliable and straightforward method for this conversion, utilizing an excess of the alcohol in the presence of a strong acid catalyst.

Reaction Principle

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule result in the formation of the ester. The reaction is reversible, and using an excess of the alcohol or removing water as it is formed drives the equilibrium towards the product side.[6][7]

Experimental Protocol

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 6-Methoxy-chroman-3-carboxylic acid | 222.24 | 11.1 g | 0.05 |

| Ethanol, absolute | 46.07 | 150 mL | - |

| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 2.0 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend 6-methoxy-chroman-3-carboxylic acid (11.1 g, 0.05 mol) in absolute ethanol (150 mL).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 mL) with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as an oil or a low-melting solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.

Safety and Handling

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Concentrated acids (HCl, H₂SO₄) are highly corrosive and should be handled with extreme care.

-

Hydrogen gas is flammable and should be used in a properly maintained and certified hydrogenation apparatus.

-

Palladium on carbon is pyrophoric when dry and should be handled with care, preferably wetted with a solvent.

Conclusion

This technical guide has outlined a detailed and reliable three-step synthesis of this compound. By following the described protocols, researchers and scientists can efficiently produce this valuable chemical intermediate for further applications in drug discovery and development. The provided mechanistic insights and procedural details are intended to ensure a high degree of success and reproducibility in the laboratory setting.

References

-

Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Banaras Hindu University. Link

-

Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry. Link

-

Asymmetric Conjugate Reductions of Coumarins. A New Route to Tolterodine and Related Coumarin Derivatives. Organic Letters. Link

-

Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. PMC. Link

-

Fischer Esterification. Chemguide. Link

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Link

-

The Hydrogenation of Coumarin and Related Compounds. CoLab. Link

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Hydrogenation of Coumarin and Related Compounds | CoLab [colab.ws]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

"physicochemical properties of 6-Methoxy-chroman-3-carboxylic acid ethyl ester"

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-chroman-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document moves beyond a simple recitation of data points. Instead, it offers an in-depth exploration of the scientific principles and experimental methodologies required to characterize this molecule. We will delve into the causality behind experimental choices, emphasizing self-validating protocols that ensure data integrity. This guide is structured to provide researchers with both the theoretical foundation and practical workflows necessary for a thorough evaluation of this compound, covering its chemical identity, thermal properties, solubility, lipophilicity, ionization constant, and purity. Each section is grounded in authoritative principles and methodologies critical for advancing a compound through the drug development pipeline.

Introduction: The Chroman Scaffold in Drug Discovery

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including Vitamin E (α-tocopherol). The specific molecule of interest, this compound, combines this heterocyclic core with a methoxy substituent and an ethyl ester functional group. These features are expected to modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of properties such as solubility, lipophilicity (LogP), and acid-base dissociation constant (pKa) is paramount, as these factors govern a drug's absorption, distribution, metabolism, and excretion (ADME) characteristics.[1][2] This guide provides a framework for the systematic characterization of this molecule.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. For this compound, this involves a multi-technique approach to verify its molecular formula (C₁₃H₁₆O₄) and connectivity.

Molecular Formula: C₁₃H₁₆O₄ Molecular Weight: 236.26 g/mol

Spectroscopic Analysis

A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular structure.[3]

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR will confirm the number of unique proton environments, their integration (ratio), and their connectivity through spin-spin coupling patterns. Key expected signals would include those for the aromatic protons on the chroman ring, the methoxy group protons (a singlet around 3.8 ppm), the diastereotopic protons of the chroman ring, and the characteristic quartet and triplet of the ethyl ester group.

-

¹³C NMR and DEPT: These experiments identify the number of unique carbon environments and classify them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary carbons.[4]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this molecule is expected to show strong characteristic absorption bands for the ester carbonyl (C=O) group (typically around 1730-1750 cm⁻¹) and C-O stretching frequencies for the ether and ester moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural confirmation.

Single-Crystal X-Ray Crystallography

For definitive, unambiguous structural proof in the solid state, single-crystal X-ray crystallography is the gold standard.[5][6] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, stereochemistry, and intermolecular interactions.[7][8]

Experimental Protocol: Growing Crystals for X-Ray Diffraction

-

Purification: The compound must be of high purity (>99%), typically achieved by column chromatography or recrystallization.

-

Solvent Selection: Screen a variety of solvents (e.g., ethanol, ethyl acetate, hexane, dichloromethane) and solvent mixtures. The ideal solvent is one in which the compound is sparingly soluble.

-

Crystallization Method (Slow Evaporation): a. Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature. b. Filter the solution to remove any particulate matter. c. Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor for analysis.

Core Physicochemical Properties

The following properties are critical determinants of a compound's behavior in biological systems and its suitability for formulation.

Thermal Properties: Melting Point and Stability

Thermal analysis provides information on the compound's physical state, purity, and stability at different temperatures.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[9][10] For a crystalline solid, DSC analysis will show a sharp endothermic peak corresponding to the melting point (Tm). The shape and onset of the peak can provide an initial indication of purity.

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature.[11][12] This analysis is crucial for determining the thermal stability of the compound and identifying the temperature at which it begins to decompose.

Experimental Protocol: Thermal Analysis via DSC/TGA

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum or platinum TGA/DSC pan.

-

Instrumentation: Use a calibrated TGA/DSC instrument.

-

DSC Method: a. Equilibrate the sample at a starting temperature (e.g., 25 °C). b. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point. c. Purge with an inert gas like nitrogen.

-

TGA Method: a. Equilibrate the sample at a starting temperature (e.g., 25 °C). b. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition. c. Purge with an inert gas like nitrogen.

-

Data Analysis: Determine the melting point (onset and peak) from the DSC thermogram and the decomposition onset temperature from the TGA curve.

Solubility

Solubility is a critical factor influencing bioavailability and formulation strategies.[13][14] It is essential to determine both aqueous and organic solubility.

-

Aqueous Solubility: This is arguably one of the most important parameters in early drug discovery. Poor aqueous solubility can lead to poor absorption and bioavailability. The determination of equilibrium solubility is crucial.

-

Organic Solubility: Knowledge of solubility in various organic solvents is important for synthesis, purification, and the development of non-aqueous formulations.

Caption: Interplay of key physicochemical properties in drug development.

Experimental Protocol: pKa Determination (Potentiometric Titration)

This method is suitable for compounds with ionizable groups.

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., KOH) solution using a calibrated pH electrode to monitor the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve (the point of half-neutralization). Specialized software is often used for precise calculation.

Purity Assessment

Ensuring the chemical purity of a compound is a prerequisite for any biological or physicochemical testing, as impurities can significantly alter results.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for purity analysis in the pharmaceutical industry. [15]A reversed-phase HPLC method using a C18 column with a gradient of water and acetonitrile (or methanol) is typically employed. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A photodiode array (PDA) detector can be used to assess peak purity by comparing spectra across the peak width. [16]* Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC with a flame ionization detector (FID) is an excellent method for assessing purity. [17][18]

Summary of Physicochemical Data

The table below summarizes the key physicochemical properties for this compound. Note: As specific experimental data for this exact molecule is not widely available in public literature, this table outlines the parameters to be determined. Expected values are based on structural analysis and data from related compounds.

| Property | Parameter | Method of Determination | Significance in Drug Development |

| Chemical Identity | Molecular Formula: C₁₃H₁₆O₄ | MS, NMR | Foundation for all further analysis |

| Molecular Weight: 236.26 g/mol | MS | Stoichiometric calculations | |

| Physical State | Appearance | Visual Inspection | Basic material characterization |

| Thermal Properties | Melting Point (Tₘ) | Differential Scanning Calorimetry (DSC) | Indicator of purity, solid-state stability |

| Decomposition Temp. (Tₔ) | Thermogravimetric Analysis (TGA) | Defines thermal stability limits for processing and storage | |

| Solubility | Aqueous Solubility (pH 7.4) | Shake-Flask (HPLC quantification) | Critical for absorption and bioavailability [13][19] |

| Lipophilicity | LogP (Octanol/Water) | Shake-Flask or HPLC | Predicts membrane permeability and distribution [20][21] |

| Ionization | pKa | Potentiometric Titration, UV-spectroscopy | Determines ionization state at physiological pH [22][23][24] |

| Purity | Chromatographic Purity | HPLC-UV/PDA, GC-FID | Ensures data integrity for all biological and physical tests [15][25] |

Conclusion

The comprehensive physicochemical characterization of this compound is a critical, multi-faceted process that underpins its potential development as a therapeutic agent. This guide has outlined the essential properties—from structural identity and thermal stability to solubility, lipophilicity, and purity—that must be rigorously evaluated. By employing the robust, self-validating experimental protocols detailed herein, researchers can generate high-quality, reliable data. This information is not merely a collection of parameters but a vital toolkit for understanding how the molecule will behave in biological systems, guiding rational drug design, enabling effective formulation, and ultimately paving the way for successful preclinical and clinical development.

References

- Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.).

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.).

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- What is pKa and how is it used in drug development? (2023). Pion Inc.

- Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1998). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A, 102(21), 3762–3772.

- Al-Ghanim, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237.

- What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.

- Thermal Analysis. (2022). Chemistry LibreTexts.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal.

- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter.

- Thermal Analysis TA, TGA, DSC, DTA. (n.d.). Slideshare.

- Liu, X., et al. (n.d.). A High-Throughput Method for Lipophilicity Measurement. Journal of Visualized Experiments.

- Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modul

- Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). (n.d.). Triclinic Labs.

- Organic Compound Characterization. (n.d.). University of Georgia, Center for Applied Isotope Studies.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- x Ray crystallography. (n.d.). PubMed Central (PMC).

- Thermal Analysis Techniques. (n.d.). Impact Analytical.

- X-ray Crystallography. (2022). Chemistry LibreTexts.

- X-ray crystallography: principles and structure determin

- A Comparative Analysis of HPLC and GC for Purity Assessment of 1-Bromo-2-methylbut-3-en-2-ol. (n.d.). Benchchem.

- Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limit

- CHEMICAL PURITY ANALYSIS. (2016). Agilent.

- Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 6092-6103.

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. lehigh.edu [lehigh.edu]

- 4. files.eric.ed.gov [files.eric.ed.gov]

- 5. eas.org [eas.org]

- 6. rigaku.com [rigaku.com]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]

- 11. mt.com [mt.com]

- 12. Thermal Analysis TA, TGA, DSC, DTA | PPTX [slideshare.net]

- 13. rheolution.com [rheolution.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. cais.uga.edu [cais.uga.edu]

- 18. agilent.com [agilent.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. acdlabs.com [acdlabs.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. ijirss.com [ijirss.com]

- 23. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 24. What is pKa and how is it used in drug development? [pion-inc.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-Methoxy-chroman-3-carboxylic acid ethyl ester (CAS No. 885271-71-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

6-Methoxy-chroman-3-carboxylic acid ethyl ester is a heterocyclic organic compound built upon the chroman scaffold. The chroman ring system is a privileged structure in medicinal chemistry, forming the core of various natural products, including flavonoids and tocopherols, and is the foundation for numerous pharmacologically active molecules. The strategic placement of a methoxy group at the 6-position and a carboxylic acid ethyl ester at the 3-position of the chroman ring system endows this molecule with specific physicochemical properties that make it a valuable intermediate and a potential therapeutic agent in its own right.

This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, a plausible synthetic pathway, its structural elucidation through spectroscopic methods, and its potential applications in drug discovery and development, particularly in the context of its known biologically active analogs.

Chemical and Physical Properties

A clear understanding of the fundamental properties of a compound is essential for its application in research and development. Below is a summary of the key identifiers and physicochemical properties for this compound.

| Property | Value |

| CAS Number | 885271-71-6[1][2][3] |

| Molecular Formula | C₁₃H₁₆O₄[3] |

| Molecular Weight | 236.27 g/mol [3] |

| Synonyms | Ethyl 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylate |

| Purity (Typical) | ≥98% |

| Storage Conditions | Long-term storage recommendations typically include refrigeration. |

Synthesis and Mechanistic Insights

While specific, detailed published syntheses for this compound are not extensively documented in readily available literature, a logical and efficient synthetic route can be postulated based on established organic chemistry principles and published syntheses of analogous chroman derivatives. The proposed pathway involves a multi-step sequence commencing with a suitable precursor, leading to the formation of the core chroman structure, followed by the introduction and modification of the functional groups.

A plausible synthetic approach would begin with the synthesis of the corresponding carboxylic acid, which is then esterified.

Proposed Synthetic Workflow

Caption: Proposed two-stage synthesis of this compound.

Detailed Protocol and Rationale

Step 1: Synthesis of 6-Methoxy-chroman-3-carboxylic acid

The synthesis of the parent carboxylic acid is a critical precursor step. While various methods exist for constructing the chroman ring, a common approach involves the reaction of a substituted phenol with an α,β-unsaturated aldehyde or acid derivative.

Step 2: Fischer Esterification

With the carboxylic acid in hand, the final step is a classic Fischer esterification to yield the desired ethyl ester.

-

Reactants: 6-Methoxy-chroman-3-carboxylic acid, absolute ethanol (in large excess to drive the equilibrium), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Procedure: The carboxylic acid is dissolved in excess absolute ethanol. A few drops of concentrated sulfuric acid are added as a catalyst. The mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl ester. Further purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a large excess of ethanol in Fischer esterification is a key principle to shift the reaction equilibrium towards the product side, maximizing the yield. A strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the ethanol.

Structural Elucidation: A Spectroscopic Approach

The definitive identification and confirmation of the structure of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of similar chroman structures, the following ¹H and ¹³C NMR spectral data can be predicted.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ethyl Ester CH₃ | ~1.25 | triplet | 3H | -O-CH₂-CH₃ |

| Chroman C4-H | ~2.8-3.0 | multiplet | 2H | Chroman ring methylene |

| Chroman C3-H | ~3.1-3.3 | multiplet | 1H | Chroman ring methine |

| Methoxy CH₃ | ~3.75 | singlet | 3H | -OCH₃ |

| Ethyl Ester CH₂ | ~4.20 | quartet | 2H | -O-CH₂ -CH₃ |

| Chroman C2-H | ~4.3-4.5 | multiplet | 2H | Chroman ring oxymethylene |

| Aromatic C7-H, C8-H, C5-H | ~6.6-6.9 | multiplet | 3H | Aromatic protons |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Ethyl Ester CH₃ | ~14 | -O-CH₂-CH₃ |

| Chroman C4 | ~25-30 | Chroman ring methylene |

| Chroman C3 | ~40-45 | Chroman ring methine |

| Methoxy CH₃ | ~55 | -OCH₃ |

| Ethyl Ester CH₂ | ~60 | -O-CH₂ -CH₃ |

| Chroman C2 | ~65-70 | Chroman ring oxymethylene |

| Aromatic Carbons | ~110-160 | C5, C6, C7, C8, C4a, C8a |

| Ester Carbonyl | ~170-175 | C =O |

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (236.27). Common fragmentation patterns for chroman derivatives often involve cleavage of the pyran ring. The ethyl ester group would likely show a characteristic loss of an ethoxy radical (-•OCH₂CH₃, 45 Da) or ethylene (-CH₂=CH₂, 28 Da) via a McLafferty rearrangement.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1730-1750 | C=O stretch | Ester carbonyl |

| ~2850-3000 | C-H stretch | Aliphatic C-H |

| ~3000-3100 | C-H stretch | Aromatic C-H |

| ~1000-1300 | C-O stretch | Ester and ether C-O |

| ~1500-1600 | C=C stretch | Aromatic ring |

Applications in Research and Drug Discovery

The chroman scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of 6-methoxychroman have demonstrated a range of biological activities, suggesting promising avenues of research for this compound.

Potential as a ROCK2 Inhibitor

A significant area of interest for this class of compounds is the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK). Specifically, amide derivatives of (S)-6-methoxy-chroman-3-carboxylic acid have been identified as potent and isoform-selective ROCK2 inhibitors. One such derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, exhibited a ROCK2 inhibitory activity with an IC₅₀ value of 3 nM and a 22.7-fold selectivity over ROCK1.[4] This highlights the potential of the 6-methoxychroman-3-carboxylic acid core as a scaffold for developing highly selective ROCK2 inhibitors.

Caption: Inhibition of the ROCK signaling pathway by 6-Methoxy-chroman derivatives.

Broader Pharmacological Potential

The chromene (a related unsaturated analog) and chroman families of compounds are known to possess a wide array of pharmacological activities, including:

-

Anticancer and Antiepileptic Activities: Certain chroman derivatives have been designed and synthesized, showing remarkable inhibitory effects on human breast cancer cell lines and also exhibiting antiepileptic properties.[5]

-

Anti-inflammatory and Analgesic Properties: The chroman scaffold is a key intermediate in the synthesis of various pharmaceuticals, including those with anti-inflammatory and analgesic effects.

-

Antioxidant Activity: The phenolic nature of many chroman precursors suggests that derivatives may possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases.

Given this context, this compound serves as a valuable tool for researchers. It can be used as a starting material for the synthesis of more complex molecules, such as the aforementioned amide-based ROCK inhibitors, or it can be screened in various biological assays to explore its own therapeutic potential. The ethyl ester functionality provides a handle for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound, identified by CAS number 885271-71-6, is a compound of significant interest due to its foundation on the pharmacologically important chroman scaffold. While detailed experimental data for this specific molecule is emerging, its synthesis can be reliably predicted from established chemical principles. Its structural features suggest a rich spectroscopic profile that can be used for its unambiguous identification. The known biological activities of closely related 6-methoxychroman derivatives, particularly as potent and selective ROCK2 inhibitors, position this compound as a valuable intermediate and a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational understanding to support and stimulate future research into the synthesis, characterization, and application of this versatile molecule.

References

-

Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. (n.d.). In PMC. Retrieved from [Link]

-

Supplementary Information. (n.d.). In The Royal Society of Chemistry. Retrieved from [Link]

-

Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. (2019). In PubMed. Retrieved from [Link]

-

This compound | 885271-71-6. (n.d.). In Capot Chemical. Retrieved from [Link]

-

ethyl 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | CAS 885271-71-6. (n.d.). In Finetech Industry. Retrieved from [Link]

-

Pharmacological activities of chromene derivatives: An overview. (n.d.). In Amrita Vishwa Vidyapeetham. Retrieved from [Link]

-

Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016). In Dove Medical Press. Retrieved from [Link]

Sources

- 1. 885271-71-6 | this compound - Capot Chemical [capotchem.com]

- 2. ethyl 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | CAS: 885271-71-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 885271-71-6 this compound AKSci 3588AJ [aksci.com]

- 4. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Synthesis and Biological Evaluation of 6-Methoxy-chroman-3-carboxylic Acid Ethyl Ester Structural Analogs

Foreword for the Modern Drug Discovery Professional

The chroman scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Within this vast chemical space, derivatives of 6-methoxy-chroman-3-carboxylic acid ethyl ester have emerged as a focal point of significant research interest. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a mere recitation of facts to provide a cohesive narrative grounded in scientific integrity and practical application. We will delve into the nuanced world of these structural analogs, exploring not just the "what" and "how" of their synthesis and evaluation, but critically, the "why" that drives experimental design and interpretation. Our exploration will be anchored in the principles of causality, self-validating protocols, and authoritative scientific evidence, empowering you to navigate and innovate within this promising area of therapeutic development.

The this compound Core: A Scaffold of Therapeutic Potential

The this compound core is a key pharmacophore found in a variety of biologically active molecules. Its rigid bicyclic structure, combined with the electronic properties of the methoxy group and the reactivity of the carboxylic ester, provides a versatile platform for the design of novel therapeutic agents. Notably, this scaffold is a crucial intermediate in the synthesis of the cardiovascular drug Nebivolol, a highly selective β1 receptor blocker.[1] Beyond its role in cardiovascular medicine, the chroman framework is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2]

The strategic placement of the methoxy group at the 6-position significantly influences the molecule's lipophilicity and electronic distribution, which in turn can modulate its interaction with biological targets. The carboxylic acid ethyl ester at the 3-position offers a readily modifiable handle for the introduction of diverse functional groups, allowing for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

Synthetic Strategies: From Core Scaffold to Diverse Analogs

The synthesis of the this compound core and its analogs relies on established and robust organic chemistry principles. The following sections detail a generalized, yet comprehensive, approach to their preparation, emphasizing the rationale behind key procedural steps.

Synthesis of the Core Scaffold: A Generalized Protocol

Key Reagents:

-

4-Methoxyphenol

-

Acrolein or a suitable three-carbon electrophile

-

Diethyl malonate

-

Appropriate solvents (e.g., ethanol, toluene)

Step-by-Step Methodology:

-

Synthesis of 6-Methoxychroman-3-carbaldehyde: A plausible initial step involves the reaction of 4-methoxyphenol with an appropriate electrophile to form the chroman ring. This can be achieved through various methods, including a hetero-Diels-Alder reaction or a Michael addition followed by intramolecular cyclization.

-

Knoevenagel Condensation: The resulting 6-methoxychroman-3-carbaldehyde is then subjected to a Knoevenagel condensation with diethyl malonate in the presence of a catalytic amount of a weak base like piperidine or DABCO.[3][6]

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Causality in Experimental Choices:

-

Choice of Catalyst: A weak base is crucial to deprotonate the active methylene compound (diethyl malonate) without promoting side reactions like self-condensation of the aldehyde.

-

Solvent Selection: The choice of solvent can influence reaction rates and yields. A solvent that allows for azeotropic removal of water can drive the equilibrium towards product formation.[3]

Generation of Structural Analogs

The true power of this scaffold lies in its amenability to structural modification. The following diagram and table illustrate common strategies for generating a library of analogs.

Caption: Synthetic pathways for generating structural analogs.

| Modification Strategy | Reagents & Conditions | Resulting Functional Group | Rationale for Modification |

| Amidation | Primary or secondary amine, heat or coupling agent | Amide | Introduce hydrogen bond donors/acceptors, modulate solubility and cell permeability. |

| Ester Hydrolysis | Aqueous base (e.g., NaOH), then acid workup | Carboxylic Acid | Increase polarity, introduce a key hydrogen bonding group. |

| Reduction of Ester | Strong reducing agent (e.g., LiAlH₄) | Primary Alcohol | Remove the carbonyl group, introduce a hydroxyl group for further functionalization. |

| Aromatic Substitution | Electrophilic reagents (e.g., NBS, HNO₃/H₂SO₄) | Halogen, Nitro, etc. on the aromatic ring | Modulate electronic properties and steric bulk of the aromatic ring. |

| Demethylation | Strong acid (e.g., HBr) or Lewis acid (e.g., BBr₃) | Phenolic Hydroxyl | Introduce a hydrogen bond donor, potentially increasing antioxidant activity. |

Biological Evaluation: Unveiling Therapeutic Potential

The diverse biological activities of this compound analogs necessitate a multi-faceted approach to their biological evaluation. The following sections detail standardized protocols for assessing their anticancer and antimicrobial activities.

Anticancer Activity

The anticancer potential of chroman derivatives is a significant area of investigation.[7][8][9][10][11] Cytotoxicity assays are fundamental to determining the concentration-dependent effects of these compounds on cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay [2][12]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HL-60 for leukemia).[1]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well microplates.

-

Microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validating System: The inclusion of both positive and negative controls is essential for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the negative control provides a baseline for 100% cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Quantitative Data Summary: Anticancer Activity of Chroman Analogs

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Methoxyflavone Analog | MCF-7 | 4.9 | [7] |

| Methoxyflavone Analog | PC3 | 17.2 | [7] |

| 9-Methoxycanthin-6-one | A2780 | 4.04 ± 0.36 | [13] |

| 9-Methoxycanthin-6-one | HT-29 | 3.79 ± 0.069 | [13] |

| Cu(II) 6-methoxyquinoline complex | A549 | 57.9 ± 5.8 |

Antimicrobial Activity

The chroman scaffold is also a promising starting point for the development of new antimicrobial agents.[14][15][16][17] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Experimental Protocol: Broth Microdilution Assay for MIC Determination [17]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative).[10][15]

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).[10][15]

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

96-well microplates.

-

Standard antibiotics (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria, fluconazole for fungi).[14][17]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Controls: Include a positive control (microorganism in broth without compound), a negative control (broth only), and a standard antibiotic control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary: Antimicrobial Activity of Chroman and Related Analogs

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Chroman Carboxamide Derivative | Gram-positive bacteria | 25-100 | [14] |

| Chroman Carboxamide Derivative | Gram-negative bacteria | 12.5-100 | [14] |

| Phloroglucinol Derivative (A5) | MRSA | 0.98 | [17] |

| Ruthenium(II) Complex | S. aureus | 4-8 | [10] |

| Dioxomolybdenum(VI) Complex | C. albicans, E. coli, P. aeruginosa, S. aureus | 62.5-500 | [10] |

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint for Activity

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery.[18][19][20] The following SAR insights have been gleaned from studies on chroman and related heterocyclic systems.

Key Structural Features Influencing Biological Activity:

-

Substitution on the Aromatic Ring:

-

Methoxy Group: The presence and position of methoxy groups can significantly impact activity. For example, in some phenolic acids, a methoxy group can enhance antioxidant activity.[18][21] In certain coumarin analogs, a methoxy group on the skeleton was associated with notable antimicrobial activity.[16]

-

Hydroxyl Group: A phenolic hydroxyl group can contribute to antioxidant activity through hydrogen atom transfer.[18][21] However, in some coumarin series, hydroxyl groups were found to be detrimental to antimicrobial activity compared to methoxy groups.[16]

-

Halogens and Other Electron-Withdrawing Groups: The introduction of halogens or other electron-withdrawing groups can modulate the electronic properties of the aromatic ring, which can influence receptor binding and pharmacokinetic properties.

-

-

Modifications at the 3-Position:

-

Carboxylic Acid/Ester: The carboxylic acid or ester group at the 3-position is a key feature. Conversion of the ester to a carboxylic acid can increase polarity and introduce a hydrogen bonding moiety, which may alter biological activity.[19]

-

Amide Linkages: The introduction of an amide linkage at the C3 position can introduce hydrogen bond donors and acceptors, potentially enhancing interactions with biological targets.

-

-

Stereochemistry:

-

For chiral chroman derivatives, the stereochemistry can be critical for biological activity. Different enantiomers can exhibit significantly different potencies and selectivities for their targets.

-

Caption: Logical workflow for SAR-driven drug discovery.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthetic strategies for accessing this core and its analogs, detailed protocols for their biological evaluation, and insights into their structure-activity relationships.

The future of research in this area will likely focus on:

-

Expansion of the Analog Library: The synthesis of a wider range of analogs with diverse substituents at various positions to further probe the SAR.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Pharmacokinetic Studies: Translating the promising in vitro results into in vivo models to assess their therapeutic potential in a more complex biological system.

-

Development of More Selective and Potent Analogs: Leveraging the SAR data to design and synthesize next-generation compounds with improved efficacy and safety profiles.

By integrating the principles and methodologies outlined in this guide, researchers are well-equipped to contribute to the advancement of this exciting field of medicinal chemistry.

References

-

Chen, C. T., Hsu, M. H., Cheng, Y. Y., Liu, C. Y., Chou, L. C., Huang, L. J., Wu, T. S., Yang, X., & Lee, K. H. (2011). Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. European Journal of Medicinal Chemistry, 46(12), 6046–6056. [Link]

-

Kumar, S., Kumar, R., & Kumar, V. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2953–2963. [Link]

-

Li, J., Wang, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, Y. (2021). Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. Molecules, 26(15), 4585. [Link]

-

Patil, S., Utale, P. S., & Pande, S. (2012). Synthesis, characterization and antimicrobial activity of 6-bromo-4-methoxy-4-(substituted phenyl) iminoflavone. Semantic Scholar. [Link]

-

Jung, M., & Park, M. (2007). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 50(23), 5615–5617. [Link]

-

Wang, L., Hou, J., Cao, P., Yao, Z., Wang, S., Zhang, Y., Wang, S., Yuan, H., & Liu, L. (2024). Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. Journal of Chemical Information and Modeling, 64(12), 4877–4896. [Link]

-

National Cheng Kung University. (2011). Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. Retrieved from [Link]

-

Kanagalakshmi, K., Premanathan, M., Priyanka, R., Hemalatha, B., & Vanangamudi, A. (2010). Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones. European Journal of Medicinal Chemistry, 45(6), 2447–2452. [Link]

-

Suwito, H., Jumina, J., Mustofa, M., Pudjiastuti, P., & Lestari, N. S. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. Procedia Chemistry, 18, 103–111. [Link]

-

Kim, J. H., Lee, J. Y., Kim, H. J., & Lee, D. U. (2017). Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens and the Antimicrobial Mechanisms Associated with Membrane Permeability. Journal of Food Protection, 80(11), 1877–1884. [Link]

-

Zhang, Y., Li, Y., Wang, Y., Li, Y., & Wang, Y. (2024). Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives. BMC Microbiology, 24(1), 28. [Link]

-

Chan, K. L., Choo, C. Y., & Abdullah, N. R. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules, 27(2), 523. [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Yang, J., Liu, Y., Gao, Y., & Chen, G. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

-

El-Agrody, A. M. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(2), 107–121. [Link]

-

Li, Y., Li, J., Wang, Y., & Wang, Y. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

-

Ballatore, C., Smith, A. B., & Trojanowski, J. Q. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3465–3476. [Link]

-

Li, Y., Wang, Y., & Li, J. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(51), 29051–29057. [Link]

-

Horning, E. C., Horning, M. G., & Dimmig, D. A. (1948). 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester. Organic Syntheses, 28, 24. [Link]

-

ResearchGate. (2021). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO). Retrieved from [Link]

-

Ciattini, P. G., Morera, E., & Ortar, G. (1994). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 1994(3), 333–340. [Link]

-

ResearchGate. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Retrieved from [Link]

-

Bhuiyan, M. M. H., Hossain, M. I., & Mahmud, M. M. (2013). MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH ETHYLCYANOACETATE. Journal of the Bangladesh Chemical Society, 26(1), 51–55. [Link]

-

ResearchGate. (2016). Synthesis of 3-Hexyl-4-carboxylic acid-6,7-dimethoxy Isocoumarin. Retrieved from [Link]

-

Valerio, L. G. (2009). Modeling Chemical Interaction Profiles: I. Spectral Data-Activity Relationship and Structure-Activity Relationship Models for Inhibitors and Non-inhibitors of Cytochrome P450 CYP3A4 and CYP2D6 Isozymes. Molecules, 14(9), 3518–3551. [Link]com/1420-3049/14/9/3518)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Knoevenagel Condensation | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12 | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative structure-activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Chroman Scaffold as a Privileged Structure

An In-Depth Technical Guide to the Synthesis and Application of 6-Methoxy-chroman-3-carboxylic Acid Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The chroman ring system is a prominent member of this class, forming the core of natural products like flavonoids and tocopherols.[1] The derivative 6-Methoxy-chroman-3-carboxylic acid, in particular, has emerged as a versatile and highly valuable building block in modern drug discovery.[2] Its structure allows for facile modification, enabling the synthesis of extensive compound libraries tailored for specific therapeutic applications, including the development of anti-inflammatory agents, antioxidants, and highly selective enzyme inhibitors.[2][3] This guide provides a technical overview of the synthesis, derivatization, and biological significance of 6-Methoxy-chroman-3-carboxylic acid derivatives for researchers and drug development professionals.

Part 1: Synthesis of the Core Scaffold and Key Derivatives

The synthetic accessibility of a core scaffold is paramount for its utility in a drug discovery program. The 6-Methoxy-chroman-3-carboxylic acid structure can be efficiently constructed through several established synthetic routes, often beginning from readily available precursors.

General Synthetic Strategy: From Chromone Intermediates

A common and effective pathway to chroman-3-carboxylic acids involves the synthesis of a chromone intermediate, which is subsequently reduced.[1][4] A robust method for creating the chromone precursor is the Vilsmeier-Haack formylation of a substituted 2-hydroxyacetophenone, followed by an oxidation step to yield the desired carboxylic acid.[5][6] This multi-step process offers good control over the substitution pattern on the aromatic ring.

Caption: General synthetic workflow for 6-Methoxy-chroman-3-carboxylic acid.

Derivatization via the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a critical functional "handle" for generating diverse libraries of derivatives, most commonly amides and esters.[1] Amide coupling reactions are particularly prevalent, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of amine-containing fragments.

Caption: Workflow for the synthesis of amide derivatives.

Part 2: Biological Activity and Therapeutic Potential

Derivatives of 6-Methoxy-chroman-3-carboxylic acid have demonstrated significant activity across several important therapeutic targets. The following sections highlight key findings in this area.

Potent and Selective ROCK2 Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are highly homologous isoforms that regulate cellular processes like proliferation, motility, and apoptosis.[3] Developing isoform-selective inhibitors is a key therapeutic goal, as the two isoforms can have distinct or even opposing functions.[3]

A landmark study identified (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a highly potent and selective ROCK2 inhibitor.[3] This compound represents a significant advancement in the field, demonstrating the therapeutic potential of this specific chemical scaffold.

| Compound | Target | IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) |

| (S)-7c | ROCK2 | 3 | 22.7-fold |

| (S)-7c | ROCK1 | 68 | - |

| Data sourced from Yin, Y., et al. (2019).[3] |

Molecular docking studies revealed that the high potency and isoform selectivity are driven primarily by hydrophobic interactions within the ATP-binding pocket.[3] Analysis of binding free energies suggested that the interaction with residue Lys121 in ROCK2 is a key determinant for its selectivity over ROCK1, which has a corresponding Lys105 residue.[3]

Caption: Structure-activity relationship for the selective ROCK2 inhibitor.

Antioxidant and Anti-inflammatory Applications

The chroman scaffold is intrinsically linked to antioxidant activity, and derivatives are frequently investigated for their potential to mitigate oxidative stress.[2][7] The electronic properties conferred by the methoxy (-OCH3) and carboxylic acid (-COOH) groups can significantly modulate these effects.[8][9] Studies on related phenolic acids show that such functional groups influence the molecule's ability to donate hydrogen atoms or electrons, which is central to radical scavenging mechanisms.[8]

Furthermore, this scaffold is actively being explored for the development of novel anti-inflammatory agents.[1][2] The derivatization of the carboxylic acid allows for the design of molecules that can interact with key inflammatory targets like Cyclooxygenase-2 (COX-2).[1]

Part 3: Detailed Experimental Protocols

To ensure the practical applicability of this guide, the following section provides a representative, detailed protocol for the synthesis of an amide derivative, based on standard laboratory procedures.

Protocol: Synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide

This protocol describes a standard two-step process involving the activation of the carboxylic acid followed by coupling with the desired amine.

Materials and Equipment:

-

(S)-6-Methoxy-chroman-3-carboxylic acid

-

Oxalyl chloride or Thionyl chloride (SOCl₂)

-

4-(Pyridin-4-yl)aniline

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

-

Magnetic stirrer, round-bottom flasks, nitrogen/argon atmosphere setup

-

Standard glassware for reaction, workup, and purification

-

Silica gel for column chromatography

Step 1: Activation of the Carboxylic Acid (Acyl Chloride Formation)

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-6-Methoxy-chroman-3-carboxylic acid (1.0 eq).

-

Suspend the acid in anhydrous DCM (approx. 0.1 M concentration).

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, concentrate the mixture under reduced pressure to remove excess solvent and activating agent. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Step 2: Amide Coupling

-

In a separate flask, dissolve 4-(pyridin-4-yl)aniline (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Cool this amine solution to 0 °C.

-

Re-dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Monitor the reaction progress by TLC.

Step 3: Workup and Purification

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

Conclusion

The 6-Methoxy-chroman-3-carboxylic acid scaffold is a proven and powerful platform for the development of novel therapeutic agents. Its synthetic tractability, combined with the significant biological activities of its derivatives, particularly in the realm of selective kinase inhibition, underscores its importance in medicinal chemistry. The ability to fine-tune molecular properties through derivatization at the C3-carboxylic acid position provides a clear path for optimizing potency, selectivity, and pharmacokinetic profiles. As research continues, this versatile core will undoubtedly contribute to the discovery of next-generation therapies for a range of human diseases.

References

-

Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. [Link]

-

Naidoo, A., et al. (2018). Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. [Link]

-

Gaponova, I., et al. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52, 878-899. [Link]

-

Ramaite, I., et al. Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. ResearchGate. [Link]

-

Al-Suwaidan, I. A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2885–2903. [Link]

- Blouin, M., et al. (2016). 6-substituted phenoxychroman carboxylic acid derivatives.

-

Cho, J., et al. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Archives of Pharmacal Research, 29(3), 183-7. [Link]

-

Qu, G., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

-

Mourad, A. K., & Czekelius, C. (n.d.). The synthesis of esters from carboxylic acids and their derivatives was described previous. Science of Synthesis, 20a, 77. [Link]

-

Qu, G., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. [Link]

-

Kim, J., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1667. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-chroman-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for 6-Methoxy-chroman-3-carboxylic acid ethyl ester, a molecule of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and fundamental spectroscopic principles to offer a robust predictive characterization. This approach is designed to guide researchers in identifying and confirming the structure of this and similar chroman derivatives.

Molecular Structure and its Spectroscopic Implications

Understanding the molecular architecture of this compound is fundamental to interpreting its spectroscopic data. The structure features a chroman core, a bicyclic system containing a dihydropyran ring fused to a benzene ring. Key functional groups that will give rise to characteristic spectroscopic signals include the methoxy group at the 6-position, the ethyl ester at the 3-position, and the aromatic and aliphatic protons of the chroman framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen framework of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar chroman derivatives.[1][2]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5, H-7, H-8 (Aromatic) | 6.7 - 7.0 | Multiplet | - | 3H |

| H-2 (Aliphatic - CH₂) | ~4.2 - 4.4 | Multiplet | - | 2H |

| H-4 (Aliphatic - CH₂) | ~2.8 - 3.0 | Multiplet | - | 2H |

| H-3 (Aliphatic - CH) | ~3.0 - 3.2 | Multiplet | - | 1H |

| -OCH₃ (Methoxy) | ~3.8 | Singlet | - | 3H |

| -OCH₂CH₃ (Ethyl Ester - CH₂) | ~4.1 | Quartet | ~7.1 | 2H |

| -OCH₂CH₃ (Ethyl Ester - CH₃) | ~1.2 | Triplet | ~7.1 | 3H |

Expertise & Experience: The aromatic protons are expected to appear in the upfield region of the aromatic range due to the electron-donating effect of the methoxy and the ether oxygen of the chroman ring. The protons on the dihydropyran ring (H-2, H-3, and H-4) will exhibit complex splitting patterns (multiplets) due to diastereotopicity and mutual coupling. The methoxy group will present as a sharp singlet, a characteristic feature. The ethyl ester will show a classic quartet and triplet pattern.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will identify all the unique carbon environments within the molecule. The predicted chemical shifts are based on established ranges for similar functional groups and carbon types.[3][4][5]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~172 |

| C-6 (Aromatic, C-OCH₃) | ~155 |

| C-8a (Aromatic, C-O) | ~148 |

| C-4a (Aromatic) | ~122 |

| C-5, C-7, C-8 (Aromatic) | 114 - 118 |

| C-2 (Aliphatic - CH₂) | ~68 |

| -OCH₂CH₃ (Ethyl Ester - CH₂) | ~61 |

| -OCH₃ (Methoxy) | ~56 |

| C-3 (Aliphatic - CH) | ~40 |

| C-4 (Aliphatic - CH₂) | ~25 |